molecular formula C11H14BrCl2N B2594451 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride CAS No. 2361636-32-8

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride

Cat. No.: B2594451
CAS No.: 2361636-32-8
M. Wt: 311.04
InChI Key: GFVVUMQEBQNTTA-UHFFFAOYSA-N
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Description

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene and piperidine.

    Halogenation: The bromination and chlorination of the benzene ring are carried out using bromine and chlorine reagents under controlled conditions.

    Coupling Reaction: The halogenated benzene is then coupled with piperidine using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms on the phenyl ring allows it to interact with specific enzymes and receptors, potentially modulating their activity. The piperidine moiety can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)piperidine hydrochloride
  • 4-(4-bromophenyl)piperidine
  • 4-(4-fluorophenyl)piperidine

Comparison

Compared to its analogs, 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVUMQEBQNTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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